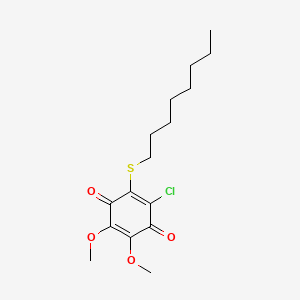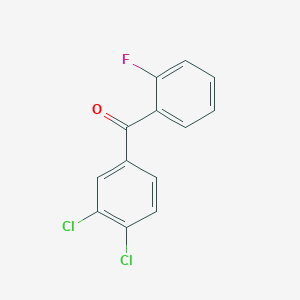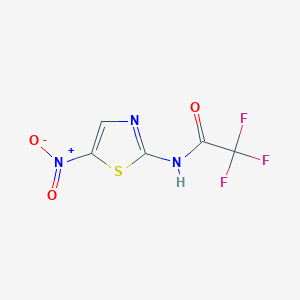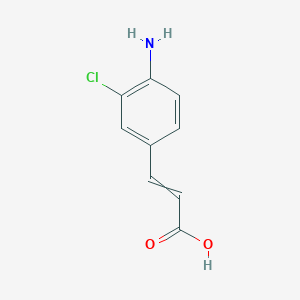![molecular formula C15H18N4O2S B14005741 3-Nitro-4-{[(2,4,6-trimethylphenyl)methyl]sulfanyl}pyridine-2,6-diamine CAS No. 60282-78-2](/img/structure/B14005741.png)
3-Nitro-4-{[(2,4,6-trimethylphenyl)methyl]sulfanyl}pyridine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitro-4-[(2,4,6-trimethylphenyl)methylsulfanyl]pyridine-2,6-diamine is a chemical compound known for its unique structure and properties It belongs to the class of nitropyridines, which are characterized by the presence of a nitro group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-[(2,4,6-trimethylphenyl)methylsulfanyl]pyridine-2,6-diamine typically involves multiple steps. One common method involves the nitration of a pyridine derivative, followed by the introduction of the sulfanyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The process may also involve the use of catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfanylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Analyse Des Réactions Chimiques
Types of Reactions
3-nitro-4-[(2,4,6-trimethylphenyl)methylsulfanyl]pyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Conversion to 3-amino-4-[(2,4,6-trimethylphenyl)methylsulfanyl]pyridine-2,6-diamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-nitro-4-[(2,4,6-trimethylphenyl)methylsulfanyl]pyridine-2,6-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-nitro-4-[(2,4,6-trimethylphenyl)methylsulfanyl]pyridine-2,6-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity to target proteins and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-nitropyridine: Lacks the sulfanyl and trimethylphenyl groups, resulting in different reactivity and applications.
4-nitropyridine: Similar nitro group positioning but different substitution pattern, leading to distinct chemical properties.
2-amino-3-nitropyridine:
Uniqueness
3-nitro-4-[(2,4,6-trimethylphenyl)methylsulfanyl]pyridine-2,6-diamine is unique due to the presence of both the nitro and sulfanyl groups, which confer distinct chemical reactivity and potential for diverse applications. The trimethylphenyl group further enhances its stability and modifies its interaction with biological targets .
Propriétés
Numéro CAS |
60282-78-2 |
|---|---|
Formule moléculaire |
C15H18N4O2S |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
3-nitro-4-[(2,4,6-trimethylphenyl)methylsulfanyl]pyridine-2,6-diamine |
InChI |
InChI=1S/C15H18N4O2S/c1-8-4-9(2)11(10(3)5-8)7-22-12-6-13(16)18-15(17)14(12)19(20)21/h4-6H,7H2,1-3H3,(H4,16,17,18) |
Clé InChI |
ZSIKUVZYKKDRBM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)CSC2=CC(=NC(=C2[N+](=O)[O-])N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-bis(3,5-diphenylphenyl)phosphanyl-N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide](/img/structure/B14005682.png)


![2-Amino-3-carbomethoxy-4-[p-chlorophenyl]-5,5-dimethyl-4,5-dihydrofuran](/img/structure/B14005699.png)

![N,N-bis(2-chloroethyl)-4-[(3,5-dibromophenyl)iminomethyl]-3-methylaniline;hydrochloride](/img/structure/B14005710.png)



